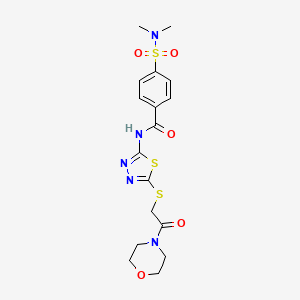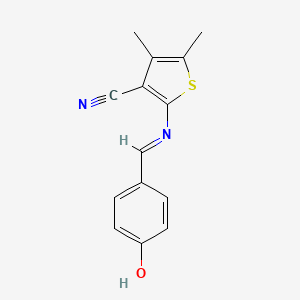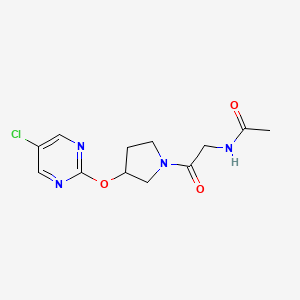
N-(2-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide” is a derivative of 2-aminopyrimidine . These derivatives are known for their wide range of pharmacological activities and are often used in the design of privileged structures in medicinal chemistry .
Synthesis Analysis
The synthesis of 2-aminopyrimidine derivatives involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The compounds differ from each other by the substitutions of their amino group and of their phenyl ring .Molecular Structure Analysis
The molecular structure of these compounds is confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are typically confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .科学的研究の応用
Synthesis and Antimicrobial Activity
Research has shown the utility of pyrimidine derivatives in synthesizing compounds with significant antimicrobial properties. For example, a study explored the synthesis and antimicrobial activity of pyrimidinone and oxazinone derivatives, revealing compounds that exhibited good antibacterial and antifungal activities comparable to standard drugs such as streptomycin and fusidic acid (Hossan et al., 2012). Similarly, another study synthesized new heterocycles incorporating the antipyrine moiety, which showed promising antimicrobial properties (Bondock et al., 2008).
Anticancer Applications
The synthesis of classical and nonclassical antifolates based on pyrimidine derivatives has been investigated for potential anticancer applications. For instance, compounds have been designed and synthesized to serve as dual inhibitors of thymidylate synthase and dihydrofolate reductase, showing potent anticancer activity in vitro and in vivo (Gangjee et al., 2008).
Biological Activity and Chemical Reactivity
Research has also focused on the synthesis and evaluation of the biological activity of pyrimidine derivatives, with some studies reporting the construction of compounds exhibiting plant growth-stimulating effects (Pivazyan et al., 2019). Furthermore, studies on the chemical reactivity of such compounds have led to the synthesis of novel heterocycles with evaluated biological activities, including anti-inflammatory properties (Amr et al., 2007).
作用機序
Target of Action
It is known that similar 2-aminopyrimidine derivatives have been tested for their in vitro activities againstTrypanosoma brucei rhodesiense , a causative organism of sleeping sickness, and Plasmodium falciparum NF54 , a causative organism of malaria .
Mode of Action
It is known that similar 2-aminopyrimidine derivatives exhibit antitrypanosomal and antiplasmodial activities . These compounds likely interact with specific enzymes or receptors in these organisms, disrupting their normal biological processes and leading to their death.
Biochemical Pathways
Given its antitrypanosomal and antiplasmodial activities, it is likely that this compound interferes with the life cycle of these organisms, disrupting key biological processes .
Pharmacokinetics
It is known that synthetic methodologies have been applied in preparing pharmacologically active decorated diazines, with special care on pyrimidines (non-fused substituted forms) that are endowed with clinical applications . These methodologies aim to improve druglikeness and ADME-Tox properties .
Result of Action
It is known that similar 2-aminopyrimidine derivatives exhibit quite good antitrypanosomal activity, and others show excellent antiplasmodial activity . This suggests that the compound is effective in killing or inhibiting the growth of these organisms.
Action Environment
It is known that the structural modifications of similar 2-aminopyrimidine derivatives influence their activities . This suggests that the compound’s efficacy and stability could be influenced by factors such as pH, temperature, and the presence of other chemical substances.
将来の方向性
The future directions for these compounds could involve further exploration of their pharmacological activities. Some of the 2-aminopyrimidine derivatives have shown quite good antitrypanosomal activity, and others have shown excellent antiplasmodial activity . Therefore, there is potential for these compounds to be developed into novel drugs for treating diseases like sleeping sickness and malaria .
特性
IUPAC Name |
N-[2-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN4O3/c1-8(18)14-6-11(19)17-3-2-10(7-17)20-12-15-4-9(13)5-16-12/h4-5,10H,2-3,6-7H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBOZZIOOLZRNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CCC(C1)OC2=NC=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
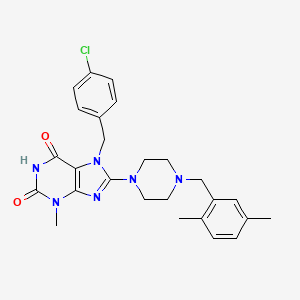
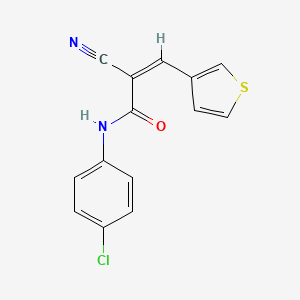
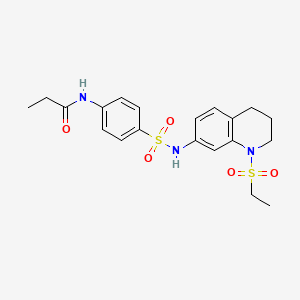
![3-chloro-4-[(2-chlorophenyl)methoxy]benzoic Acid](/img/structure/B2955125.png)
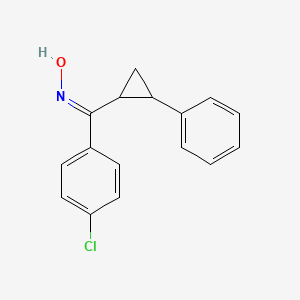
![2-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-chlorophenyl)acetamide](/img/structure/B2955131.png)
![2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2955132.png)
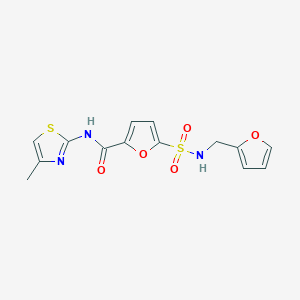
![4-cyclopropyl-1-(4-fluorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2955135.png)
![3-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2955137.png)
![N'-(4-ethoxyphenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide](/img/structure/B2955138.png)
![N-[(2-chlorophenyl)methyl]-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2955139.png)
